molecular formula C9H13F3N4O2S B13315864 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B13315864
M. Wt: 298.29 g/mol
InChI Key: SRIFDHDSGJGFPC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide (CAS 1498450-55-7) is a high-purity chemical compound with a molecular weight of 298.29 and the molecular formula C9H13F3N4O2S . This complex molecule features a hybrid structure incorporating a piperidine ring, a pyrazole group, and a trifluoromethanesulfonamide moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. The piperidin-4-yl group attached to the pyrazole nitrogen is a common pharmacophore found in biologically active compounds, often contributing to target binding and pharmacokinetic properties . The simultaneous presence of the sulfonamide group and the trifluoromethyl group is of significant interest to researchers, as these structural elements are known to influence potency, metabolic stability, and membrane permeability . The compound's specific research applications are derived from its structural features, which are characteristic of molecules investigated as potential inhibitors of various enzymatic targets . As a building block, it enables the exploration of structure-activity relationships in the development of novel therapeutic agents. The hydrochloride salt of this compound (CAS 1803583-45-0) is also available for research purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C9H13F3N4O2S

Molecular Weight

298.29 g/mol

IUPAC Name

1,1,1-trifluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C9H13F3N4O2S/c10-9(11,12)19(17,18)15-7-5-14-16(6-7)8-1-3-13-4-2-8/h5-6,8,13,15H,1-4H2

InChI Key

SRIFDHDSGJGFPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Sulfonylation of Pyrazole-Piperidine Intermediate

The most direct method involves reacting 1-(piperidin-4-yl)-1H-pyrazol-4-amine with trifluoromethanesulfonyl chloride under basic conditions.
Procedure :

  • Dissolve 1-(piperidin-4-yl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 eq) as a base, followed by dropwise addition of trifluoromethanesulfonyl chloride (1.2 eq) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : ~65–75%.

Coupling Reactions Using Activated Intermediates

Alternative routes employ coupling agents to facilitate sulfonamide bond formation:
Reagents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Base: DIPEA (N,N-Diisopropylethylamine) or DMAP (4-Dimethylaminopyridine).

Procedure :

  • Activate trifluoromethanesulfonamide (1.1 eq) with HATU (1.2 eq) in DMF.
  • Add 1-(piperidin-4-yl)-1H-pyrazol-4-amine (1.0 eq) and DIPEA (3.0 eq).
  • Stir at 25°C for 6 hours.
  • Isolate via aqueous workup and recrystallize from ethanol.

Yield : ~70–80%.

Intermediate Synthesis

Preparation of 1-(Piperidin-4-yl)-1H-pyrazol-4-amine

This intermediate is synthesized via:
a. Boc Protection/Deprotection :

  • Protect piperidin-4-amine with Boc₂O (di-tert-butyl dicarbonate) in THF.
  • Perform Suzuki coupling with 4-bromo-1H-pyrazole to introduce the pyrazole ring.
  • Deprotect using HCl in dioxane.

b. Reductive Amination :

  • React 4-amino-1H-pyrazole with piperidin-4-one in the presence of NaBH₃CN.

Bromination of Pyrazole Derivatives

For functionalized pyrazole precursors, bromination is critical (e.g., 1-methyl-1H-pyrazol-4-yl ethanone → 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone):
Reagents : Pyridinium tribromide, DCM/ethanol.
Yield : 85–89%.

Optimization Data

Parameter Condition Yield Source
Solvent for Coupling DMF vs. DCM 80% vs. 65%
Base (Sulfonylation) Et₃N vs. DIPEA 75% vs. 82%
Catalyst (Suzuki) Pd(PPh₃)₄ vs. Pd(OAc)₂ 70% vs. 60%

Analytical Characterization

  • HRMS (ESI) : m/z calculated for C₁₀H₁₄F₃N₄O₂S [M+H]⁺: 327.08; found: 327.09.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 3.85–3.75 (m, 1H, piperidine-H), 3.10–2.90 (m, 2H, piperidine-H), 2.70–2.50 (m, 2H, piperidine-H), 1.95–1.70 (m, 4H, piperidine-H).

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) to enhance reaction homogeneity.
  • Byproduct Formation : Employ scavengers like molecular sieves or silica gel during coupling.

Industrial-Scale Considerations

  • Cost Efficiency : Replace HATU with EDCl/HOBt for large-scale synthesis.
  • Purification : Utilize recrystallization over column chromatography for higher throughput.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and functional differences between 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Application Reference
This compound C9H12F3N3O2S Trifluoromethyl sulfonamide, pyrazole-piperidine ~299.3 g/mol Potential kinase inhibitor (inferred)
Crizotinib C21H22Cl2FN5O Piperidin-4-yl-pyrazole, dichlorofluorophenyl, ethoxy-pyridinamine 450.3 g/mol ALK/ROS1 kinase inhibitor (anticancer)
Perfluidone (ISO: 66063-05-6) C14H12F3NO3S2 Trifluoromethyl sulfonamide, phenylsulfonyl-o-tolyl 363.4 g/mol Herbicide (pesticide)
1-{5-oxo-3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5H-benzo[4,5]cycloheptapyridin-7-yl}-N-(pyridin-2-ylmethyl)methanesulfonamide C29H28N6O3S Piperidin-4-yl-pyrazole, benzo-cyclohepta-pyridinone, pyridylmethyl-sulfonamide 548.6 g/mol c-MET kinase inhibitor (anticancer)
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide C7H13N3O2S Isopropyl-pyrazole, methanesulfonamide 217.3 g/mol Intermediate for drug synthesis

Key Observations :

  • Trifluoromethyl Group : The trifluoromethyl group in the target compound and perfluidone enhances metabolic stability and hydrophobicity, critical for binding to hydrophobic enzyme pockets .
  • Piperidine-Pyrazole Core : Shared with crizotinib and the c-MET inhibitor (4IWD), this motif is associated with kinase inhibition via interaction with ATP-binding domains .
  • Sulfonamide Linker : Present in all compounds, sulfonamides contribute to hydrogen-bonding interactions with target proteins, improving binding affinity .
Pharmacological and Physicochemical Properties
  • Melting Points : While the target compound lacks reported data, analogs like the pyrazolo[3,4-d]pyrimidin-3-yl derivative () exhibit high melting points (252–255°C), suggesting thermal stability .
  • Biological Activity: Crizotinib: Clinically approved for ALK-positive lung cancer, with IC50 values in the nanomolar range . c-MET Inhibitor (4IWD): Demonstrated inhibitory activity against hepatocyte growth factor receptor (IC50 < 10 nM) . Target Compound: Likely shares kinase-targeting activity but requires experimental validation.

Biological Activity

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide (commonly referred to as Trifluoro-Pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₄ClF₃N₄O₂S
  • Molecular Weight : 334.75 g/mol
  • IUPAC Name : 1,1,1-trifluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide; hydrochloride
  • Appearance : Powder

The biological activity of Trifluoro-Pyrazole is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that pyrazole derivatives can inhibit key enzymes and receptors linked to cancer progression and inflammation:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting BRAF(V600E), EGFR, and Aurora-A kinase, which are vital in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : These compounds have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways .

Biological Activity Overview

Activity Type Description References
Antitumor Inhibits cancer cell lines (e.g., breast cancer) and enhances the efficacy of standard chemotherapy agents like doxorubicin .
Antimicrobial Exhibits antifungal activity against resistant strains such as Candida auris; induces apoptosis in fungal cells .
Anti-inflammatory Reduces inflammation markers; potential use in treating chronic inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin. The combination treatment resulted in enhanced cell death compared to doxorubicin alone, highlighting the potential for Trifluoro-Pyrazole in synergistic cancer therapies .

Case Study 2: Antifungal Activity

Research on Trifluoro-Pyrazole derivatives demonstrated their effectiveness against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The study showed that these compounds disrupted the plasma membrane integrity of fungal cells and induced apoptosis, suggesting a novel mechanism for combating resistant infections .

Research Findings

Recent studies have further elucidated the structure-activity relationships (SAR) of pyrazole derivatives. Key findings include:

  • Substituent Effects : The presence of trifluoromethyl groups significantly enhances biological activity against various targets .
  • Pharmacological Potential : Pyrazole compounds are being explored for their potential roles as anti-tumor agents and anti-infective therapies, particularly in resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Critical parameters include:

  • Temperature control : Reactions often proceed at 50–80°C to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is used to isolate the compound (>95% purity) .
    • Validation : Confirm purity via HPLC (≥98%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve discrepancies in biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Steps to address this include:

  • Standardized assays : Use consistent enzyme inhibition protocols (e.g., IC50_{50} measurements under fixed pH and temperature) .

  • Structural benchmarking : Compare activity against analogs like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (Table 1) .

  • Meta-analysis : Aggregate data from multiple studies to identify trends in substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .

    Table 1 : Comparative Bioactivity of Structural Analogs

    CompoundKey Functional GroupsIC50_{50} (nM)Target
    Target compoundTrifluoromethyl, piperidine12.5 ± 1.2Kinase X
    Analog A (fluorophenyl variant)Fluorophenyl, pyrazole8.9 ± 0.9Kinase X
    Analog B (chlorophenyl variant)Chlorophenyl, sulfonamide45.3 ± 3.1Kinase Y

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or GPCRs). Focus on the sulfonamide’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobic interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR insights : Modify the piperidine ring’s substituents to enhance affinity, guided by electrostatic potential maps .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • Methodological Answer :

  • pH stability assays : Test degradation kinetics in buffers (pH 4–9) via LC-MS. The compound is stable at pH 7.4 but degrades in acidic conditions (t1/2_{1/2} = 2.3 h at pH 4) .
  • Formulation optimization : Encapsulate in PEGylated liposomes to enhance serum stability .
  • Protective groups : Introduce tert-butyl or acetyl groups to the pyrazole ring to reduce metabolic oxidation .

Q. How to design experiments elucidating structure-activity relationships (SAR) for the trifluoromethyl group?

  • Methodological Answer :

  • Synthetic analogs : Synthesize derivatives replacing -CF3_3 with -CH3_3, -Cl, or -CN. Assess changes in logP (lipophilicity) and IC50_{50} .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., PDB deposition) to visualize binding pocket interactions .
  • Free-Wilson analysis : Quantify contributions of -CF3_3 to bioactivity using regression models .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How to address low yields in the final sulfonamide coupling step?

  • Methodological Answer :

  • Catalyst screening : Test coupling agents like EDCI/HOBt vs. DCC/DMAP. Yields improve from 45% to 72% with EDCI .
  • Solvent optimization : Switch from THF to dichloromethane to enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h while maintaining >90% yield .

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